molecular formula C25H40N2O8 B125953 oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(3-pentoxyphenyl)carbamate CAS No. 143503-40-6

oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(3-pentoxyphenyl)carbamate

Cat. No.: B125953
CAS No.: 143503-40-6
M. Wt: 496.6 g/mol
InChI Key: AUBACVXZUPWWHA-UHFFFAOYSA-N
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Description

oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(3-pentoxyphenyl)carbamate is a complex organic compound that belongs to the class of carbamate esters This compound is characterized by the presence of a carbamic acid moiety, a pentyloxyphenyl group, a piperidinylmethyl group, and a propoxyethyl ester The ethanedioate (1:1) indicates that it forms a salt with oxalic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (3-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) typically involves multiple steps:

    Formation of the pentyloxyphenyl carbamate: This step involves the reaction of 3-(pentyloxy)phenol with phosgene or a suitable carbamoyl chloride in the presence of a base such as triethylamine.

    Introduction of the piperidinylmethyl group: The intermediate carbamate is then reacted with 1-(chloromethyl)piperidine under basic conditions to introduce the piperidinylmethyl group.

    Formation of the propoxyethyl ester: The resulting compound is then esterified with 2-bromoethyl propionate in the presence of a base such as potassium carbonate.

    Formation of the ethanedioate salt: Finally, the ester is reacted with oxalic acid to form the ethanedioate salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinylmethyl group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the carbamate moiety, potentially leading to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and carbamate groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted carbamates and esters.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.

    Biological Research: The compound can be used as a probe to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of carbamic acid, (3-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) involves its interaction with specific molecular targets. The piperidinylmethyl group can interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity. The carbamate moiety can inhibit the activity of certain enzymes by forming a covalent bond with the active site.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, (3-(pentyloxy)phenyl)-, 1-(ethoxymethyl)-2-(1-piperidinyl)ethyl ester, ethanedioate: This compound is similar in structure but has an ethoxymethyl group instead of a propoxyethyl group.

    Carbamic acid, (3-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-ethoxyethyl ester, ethanedioate: This compound has an ethoxyethyl group instead of a propoxyethyl group.

Uniqueness

The unique combination of the pentyloxyphenyl, piperidinylmethyl, and propoxyethyl groups in carbamic acid, (3-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) imparts specific chemical and biological properties that are not found in the similar compounds listed above. This makes it a valuable compound for research and development in various fields.

Properties

CAS No.

143503-40-6

Molecular Formula

C25H40N2O8

Molecular Weight

496.6 g/mol

IUPAC Name

oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(3-pentoxyphenyl)carbamate

InChI

InChI=1S/C23H38N2O4.C2H2O4/c1-3-5-9-16-28-21-12-10-11-20(17-21)24-23(26)29-22(19-27-15-4-2)18-25-13-7-6-8-14-25;3-1(4)2(5)6/h10-12,17,22H,3-9,13-16,18-19H2,1-2H3,(H,24,26);(H,3,4)(H,5,6)

InChI Key

AUBACVXZUPWWHA-UHFFFAOYSA-N

SMILES

CCCCCOC1=CC=CC(=C1)NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O

Canonical SMILES

CCCCCOC1=CC=CC(=C1)NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O

Synonyms

oxalic acid, [1-(1-piperidyl)-3-propoxy-propan-2-yl] N-(3-pentoxypheny l)carbamate

Origin of Product

United States

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